(E)-3-((1H-Indol-3-yl)methylene)-6-chloroindolin-2-one
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Overview
Description
(E)-3-((1H-Indol-3-yl)methylene)-6-chloroindolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has been studied for its potential therapeutic applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((1H-Indol-3-yl)methylene)-6-chloroindolin-2-one typically involves the condensation of 1H-indole-3-carbaldehyde with 6-chloroindolin-2-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((1H-Indol-3-yl)methylene)-6-chloroindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(E)-3-((1H-Indol-3-yl)methylene)-6-chloroindolin-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (E)-3-((1H-Indol-3-yl)methylene)-6-chloroindolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
(E)-3-((1H-Indol-3-yl)methylene)-indolin-2-one: Lacks the chloro substituent.
(E)-3-((1H-Indol-3-yl)methylene)-5-bromoindolin-2-one: Contains a bromo substituent instead of chloro.
(E)-3-((1H-Indol-3-yl)methylene)-6-fluoroindolin-2-one: Contains a fluoro substituent instead of chloro.
Uniqueness
The presence of the chloro substituent in (E)-3-((1H-Indol-3-yl)methylene)-6-chloroindolin-2-one can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to participate in substitution reactions and may also affect its binding affinity to biological targets, making it a unique and valuable compound for research and development .
Properties
Molecular Formula |
C17H11ClN2O |
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Molecular Weight |
294.7 g/mol |
IUPAC Name |
(3E)-6-chloro-3-(1H-indol-3-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C17H11ClN2O/c18-11-5-6-13-14(17(21)20-16(13)8-11)7-10-9-19-15-4-2-1-3-12(10)15/h1-9,19H,(H,20,21)/b14-7+ |
InChI Key |
FHCRUBLGAKVUCR-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/3\C4=C(C=C(C=C4)Cl)NC3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C4=C(C=C(C=C4)Cl)NC3=O |
Origin of Product |
United States |
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